molecular formula C8H12 B8815838 cycloocta-1,5-diene

cycloocta-1,5-diene

Cat. No.: B8815838
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-UHFFFAOYSA-N
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Description

cycloocta-1,5-diene, also known as (E,Z)-1,5-Cyclooctadiene, is a cyclic hydrocarbon with the chemical formula C₈H₁₂. It is one of the three configurational isomers of 1,5-Cyclooctadiene, the others being (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. This compound is characterized by the presence of two double bonds in a cyclooctane ring, with one double bond in the E (trans) configuration and the other in the Z (cis) configuration .

Chemical Reactions Analysis

Ligand Coordination in Organometallic Complexes

COD serves as a η² ligand in transition metal complexes, facilitating catalytic applications. Notable examples include:

Table 1: COD in Transition Metal Complexes

Metal CenterReaction ConditionsProductYieldApplicationSource
Rhodium(I)Reaction with [Rh(OH)(cod)]₂ in THF[RhCl(cod)(NHC)] complexes96–99%Catalytic C–H bond activation
Iridium(I)Reaction with [Ir(COD)Cl]₂ and Ag₂O[IrCl(cod)(triazolylidene)]100%Olefin hydrogenation catalysts
Platinum(0)Reaction with quinones (e.g., benzoquinone)[Pt(quinone)(cod)]VariableOxidation-reduction catalysis
Ruthenium(II)Bridge cleavage with acetonitrile[Ru(cod)Cl₂(NCMe)₂]HighPrecursor for bipyridine complexes

Key Findings :

  • COD-based rhodium complexes exhibit exceptional air stability and catalytic efficiency in asymmetric additions (e.g., naphthaldehyde-phenylboronic acid coupling at 85°C with 3 mol% catalyst loading) .

  • Iridium COD complexes are synthesized under mild conditions (room temperature, inert atmosphere) and show versatility in phosphine ligand exchange .

Diels-Alder Reactions

COD participates as a diene in [4+2] cycloadditions. For example:

  • Reaction with maleic anhydride : Forms a bicyclic adduct under thermal conditions (Δ, 100°C).

  • Electrophilic dienophiles : Reacts with tetracyanoethylene to yield polycyclic products via stepwise mechanisms.

Mechanistic Insight :
The reaction proceeds through a concerted pathway, with COD’s conjugated diene system stabilizing the transition state. Steric effects from the cyclooctane ring influence regioselectivity .

Electrophilic Additions

COD undergoes electrophilic attacks at its double bonds:

  • Halogenation : Reaction with bromine (Br₂) in CCl₄ produces dibromocyclooctane (C8H12Br2C_8H_{12}Br_2) at 0°C .

    COD+Br2C8H12Br2(Yield: 85%)\text{COD} + Br_2 \rightarrow \text{C}_8\text{H}_{12}Br_2 \quad (\text{Yield: 85\%})
  • Hydroboration : Reacts with borane (BH₃) to form 9-borabicyclo[3.3.1]nonane (9-BBN), a key hydroboration agent .

Dimerization of Butadiene

COD is industrially synthesized via nickel-catalyzed dimerization of butadiene, co-producing vinylcyclohexene :

2C4H6Ni catalystCOD+C8H10(10,000 tons/year)2 \, \text{C}_4\text{H}_6 \xrightarrow{\text{Ni catalyst}} \text{COD} + \text{C}_8\text{H}_{10} \quad (\text{10,000 tons/year})

Sulfur and Selenium Additions

  • Reaction with SCl₂ : Forms 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a sulfur-containing heterocycle .

  • Selenium derivatives : Analogous reactions yield selena-bridged compounds .

Thermochemical Data

Critical thermodynamic parameters for COD (NIST) :

PropertyValue
Heat of vaporization (ΔHvap)40.1 kJ/mol
Standard enthalpy of formation (ΔHf°)98.3 kJ/mol
Gibbs free energy (ΔGf°)162.4 kJ/mol

Comparative Reactivity of COD Isomers

The cis,cis-COD isomer is most reactive due to reduced steric strain, while trans,trans-COD exhibits unique click chemistry reactivity under photoirradiation .

Scientific Research Applications

cycloocta-1,5-diene, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene, involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

cycloocta-1,5-diene, can be compared with its isomers, (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. While all three isomers have the same chemical formula, their different configurations result in distinct chemical properties and reactivities . For example, (E,E)-1,5-Cyclooctadiene is known for its ability to perform click reactions efficiently .

Similar compounds include:

These compounds share similar structural features but differ in their specific configurations and chemical behaviors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cycloocta-1,5-diene (COD), and what factors influence the choice of method?

COD is primarily synthesized via the dimerization of 1,3-butadiene under catalytic conditions. Nickel-based catalysts (e.g., Ni(COD)₂) are commonly employed to control stereochemistry and yield. Key factors include:

  • Catalyst selection : Transition metals (Ni, Rh) influence reaction efficiency and stereoselectivity.
  • Reaction conditions : Temperature (typically 80–120°C) and solvent polarity (e.g., THF) affect dimerization kinetics.
  • Stabilization : Antioxidants like Irganox 1076 are added to prevent polymerization during storage .

Q. How does COD function as a ligand in transition metal complexes, and what are its structural advantages?

COD acts as a η⁴-chelating ligand due to its conjugated diene system, forming stable complexes with metals like Ru, Rh, and Pt. Structural advantages include:

  • Entropic stabilization : Reduced ligand dissociation entropy compared to monodentate ligands (e.g., ethene).
  • Flexibility : The eight-membered ring allows adaptive coordination geometry, enhancing catalytic activity in cross-coupling reactions .

Q. What safety protocols are critical when handling COD in laboratory settings?

COD is a flammable liquid with skin/eye irritation hazards. Essential protocols include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) with stabilizers to prevent degradation .

Advanced Research Questions

Q. What methodologies resolve contradictions in catalytic efficiency reports for COD-based complexes?

Discrepancies arise from variables like solvent polarity, metal oxidation states, and impurities. Resolution strategies include:

  • Standardized testing : Compare catalysts under identical conditions (solvent, temperature, substrate ratios).
  • Spectroscopic characterization : Use XPS to verify metal oxidation states and NMR to track ligand exchange kinetics.
  • Kinetic studies : Measure turnover frequencies (TOFs) to isolate rate-limiting steps .

Q. How can computational chemistry optimize COD’s role in catalytic cycles?

Density functional theory (DFT) simulations model COD’s electronic interactions with metal centers. Key applications:

  • Reaction pathway mapping : Identify intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Ligand tuning : Predict modifications (e.g., substituents on COD) to enhance metal-ligand bond strength.
  • Solvent effects : Simulate dielectric environments to improve catalytic selectivity .

Q. What experimental designs characterize COD’s role in synthesizing heteroadamantanes?

COD serves as a precursor for polycyclic cage compounds. Methodological steps include:

  • Cycloaddition reactions : Use transition metals (e.g., Ru) to catalyze [2+2] or [4+2] cyclizations.
  • Steric control : Adjust substituents on COD to direct cage formation (e.g., methyl groups for steric hindrance).
  • Characterization : Employ X-ray crystallography and HRMS to confirm cage geometry and purity .

Q. How do isolated {WO₄} species in WO₃-MCF catalysts enhance COD epoxidation efficiency?

Mesoporous WO₃-MCF catalysts achieve >90% epoxidation yield with H₂O₂. Key factors:

  • Active sites : Isolated tetrahedral {WO₄} species anchor via W–O–Si bonds, preventing leaching.
  • Pore structure : High surface area (≥500 m²/g) facilitates substrate diffusion.
  • Recycling : Catalysts retain activity after 10 cycles due to covalent bonding with the silica support .

Q. Data Contradiction Analysis

Q. Why do COD-Rh complexes show variable catalytic activity in hydrogenation studies?

Contradictions stem from:

  • Ligand exchange rates : COD’s lability in polar solvents (e.g., MeOH) alters metal coordination spheres.
  • Impurity effects : Trace oxygen or moisture deactivates Rh centers.
  • Resolution : Use in situ IR spectroscopy to monitor active species and glovebox techniques to exclude air .

Q. Methodological Resources

  • Synthetic Protocols : Refer to dimerization mechanisms in .
  • Catalytic Characterization : Utilize XPS, NMR, and DFT as in and .
  • Safety Guidelines : Follow SDS recommendations from and .

Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

cycloocta-1,5-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2

InChI Key

VYXHVRARDIDEHS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=C1

boiling_point

150.8 °C @ 757 MM HG

Color/Form

LIQUID

density

0.8818 @ 25 °C/4 °C

flash_point

95 °F
95 °F.

melting_point

-70 TO -69 °C

physical_description

Liquid
Colorless Liquid;  [MSDSonline]

solubility

INSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

vapor_density

3.66 (AIR= 1)

vapor_pressure

4.95 [mmHg]
0.50 PSI ABSOLUTE @ 100 °F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

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